molecular formula C19H14F4N2OS B2371771 3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide CAS No. 896606-33-0

3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2371771
CAS RN: 896606-33-0
M. Wt: 394.39
InChI Key: PRXATOGXVWABOF-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide” is a chemical compound . It is used in various scientific research and has been the subject of several studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Antitumor Applications

Research has explored the synthesis and biological properties of fluorinated benzothiazoles, demonstrating their potent cytotoxicity in vitro against certain human breast cancer cell lines. These compounds exhibit a biphasic dose-response relationship, indicative of their potential as antitumor agents. The study of these fluorinated compounds highlights their application in pharmaceutical and preclinical development aimed at cancer treatment (Hutchinson et al., 2001).

Synthesis and Medicinal Chemistry

The versatility of fluorinated compounds in medicinal chemistry and synthesis has been demonstrated through the development of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination protocols. These methodologies are crucial for introducing fluorine atoms into molecules, enhancing their pharmacological properties. Such synthetic advancements underscore the compound's relevance in drug development and organic chemistry (Wang et al., 2009).

Radioligand Development for PET Imaging

The compound's structural motif is instrumental in the development of radioligands for positron emission tomography (PET) imaging. Research into the radiofluorination of diaryliodonium tosylates, aiming to create high-affinity ligands for metabotropic glutamate subtype 5 receptors (mGluR5), exemplifies its application in molecular imaging. This work facilitates the non-invasive study of mGluR5 in the brain, contributing to neurological research (Telu et al., 2011).

Antipathogenic Activity

The synthesis of new thiourea derivatives incorporating the compound of interest has shown significant antipathogenic activity. These derivatives exhibit promising antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus strains. Such findings reveal the compound's potential in developing novel antimicrobial agents targeting biofilm-associated infections (Limban et al., 2011).

Fluorescent Probes for Metal Cation Sensing

Research into the application of fluorinated benzothiazoles for developing fluorescent probes has demonstrated their sensitivity and selectivity in detecting metal cations like magnesium and zinc. These probes' ability to undergo large fluorescence enhancements under specific conditions showcases the compound's utility in analytical chemistry, particularly in metal ion sensing (Tanaka et al., 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazard information for this compound is not detailed in the available resources .

Mechanism of Action

Target of Action

The primary target of this compound is the Receptor-Interacting Protein Kinase 3 (RIPK3) . RIPK3 is a crucial protein involved in necroptosis, a form of programmed cell death . By targeting RIPK3, the compound can potentially inhibit necroptosis and thus play a role in managing various diseases, including inflammatory, infectious, and degenerative diseases .

Mode of Action

The compound interacts with RIPK3 by inhibiting its phosphorylation, thereby blocking the formation of the necrosome, a complex that is essential for the execution of necroptosis . This inhibition of RIPK3 phosphorylation prevents the downstream signaling required for necroptosis, effectively halting this form of cell death .

Biochemical Pathways

The compound’s action on RIPK3 affects the necroptotic pathway. Necroptosis is a form of regulated cell death that is distinct from apoptosis and is characterized by the swelling and rupture of the cell, leading to the release of cell contents . By inhibiting RIPK3, the compound disrupts the necroptotic pathway, preventing cell death and potentially alleviating symptoms of diseases where necroptosis plays a critical role .

Pharmacokinetics

The compound has demonstrated favorable and drug-like pharmacokinetic properties. It has been observed to have an oral bioavailability of 25.2% in rats , suggesting that it can be effectively absorbed and distributed within the body.

Result of Action

The inhibition of RIPK3 by the compound results in the blockage of necroptosis, which can have significant effects at the molecular and cellular levels. For instance, in a tumor necrosis factor-induced systemic inflammatory response syndrome model, the compound significantly protected mice from hypothermia and death . This suggests that the compound’s action could potentially be harnessed for therapeutic purposes in conditions where necroptosis plays a detrimental role.

properties

IUPAC Name

3-fluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2OS/c20-15-3-1-2-13(10-15)17(26)24-9-8-16-11-27-18(25-16)12-4-6-14(7-5-12)19(21,22)23/h1-7,10-11H,8-9H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXATOGXVWABOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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